molecular formula C21H29N3O B6125265 2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6125265
M. Wt: 339.5 g/mol
InChI Key: NEJUDYLXKUIGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPQP and belongs to the class of piperazine derivatives. CPQP has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

CPQP has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. CPQP has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. CPQP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of CPQP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. CPQP has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
CPQP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. CPQP has also been shown to decrease the activity of the NMDA receptor, which may contribute to its anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

CPQP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. CPQP has also been extensively studied in animal models, which provides a solid foundation for further research. However, there are also limitations to using CPQP in lab experiments. It is not approved for human use and may have side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on CPQP. One area of research is the development of new derivatives of CPQP that may have improved therapeutic properties. Another area of research is the investigation of the potential use of CPQP in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPQP and its potential side effects.

Synthesis Methods

The synthesis of CPQP involves the reaction of 1-cyclopentyl-4-(8-quinolinylmethyl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is 2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to yield high purity and yield of CPQP.

properties

IUPAC Name

2-[1-cyclopentyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c25-14-10-20-16-23(12-13-24(20)19-8-1-2-9-19)15-18-6-3-5-17-7-4-11-22-21(17)18/h3-7,11,19-20,25H,1-2,8-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJUDYLXKUIGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

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